![molecular formula C17H22N6 B6460074 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548997-49-3](/img/structure/B6460074.png)
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (4-MPTQ) is a small molecule that has been extensively studied in recent years due to its potential applications in scientific research and laboratory experiments. 4-MPTQ is a derivative of quinazoline, a heterocyclic aromatic compound, and has been identified as a promising drug-like compound.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Tyrosine Kinase Inhibition
Imatinib (commercially known as Gleevec) is a widely used therapeutic agent for treating chronic myelogenic leukemia. It specifically inhibits tyrosine kinases, crucial enzymes involved in cell signaling pathways. Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions. The crystal structure of the freebase Imatinib reveals an extended conformation, forming infinite H-bonded chains through its amide, amine, and pyrimidine groups .
PARP Inhibitors in Breast Cancer Treatment
The development of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones has shown promise in targeting Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP inhibitors, including Niraparib, Olaparib, Talazoparib, and Rucaparib, are undergoing clinical trials and have been approved by the U.S. FDA .
Sulfonamide Derivatives in Medicinal Chemistry
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide is a compound of interest. Sulfonamides play a crucial role in medicinal chemistry due to their diverse pharmacological activities. Further research may explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase (ca) and poly (adp-ribose) polymerase . These enzymes play crucial roles in various physiological functions and cellular processes.
Mode of Action
For instance, some compounds inhibit the catalytic activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
For example, inhibition of carbonic anhydrase can affect pH and CO2 homeostasis, while inhibition of Poly (ADP-Ribose) Polymerase can influence DNA repair processes .
Pharmacokinetics
Similar compounds have been found to be metabolized and eliminated by both metabolism and renal clearance .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
Eigenschaften
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHHSHUPRRJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.